Tetrahydropamaquin naphthoate
Description
Properties
CAS No. |
63979-16-8 |
|---|---|
Molecular Formula |
C42H49N3O7 |
Molecular Weight |
707.9 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C23H16O6.C19H33N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h1-10,24-25H,11H2,(H,26,27)(H,28,29);13-15,20-21H,5-12H2,1-4H3 |
InChI Key |
GTWNJZNRBRCACB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=CC2=C1NCCC2)OC.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Methodological Advancements for Tetrahydropamaquin Naphthoate
Established Synthetic Pathways for Tetrahydropamaquin Naphthoate Architectures
The traditional synthesis of the Tetrahydropamaquin core is not a direct one-step process but rather a multi-step sequence that begins with the construction of the 8-aminoquinoline (B160924) skeleton, followed by the introduction of the side chain and subsequent reduction of the quinoline (B57606) ring.
Multi-step Total Synthesis Approaches and Reaction Cascade Analysis
The total synthesis of Tetrahydropamaquin typically commences with the synthesis of its precursor, Pamaquin. A common route to Pamaquin involves the condensation of 8-amino-6-methoxyquinoline (B117001) with 5-diethylamino-2-pentanone, followed by reductive amination. google.com The resulting Pamaquin is then reduced to Tetrahydropamaquin.
A key transformation in this sequence is the reduction of the quinoline ring of Pamaquin. One established method employs sodium in amyl alcohol, which effectively hydrogenates the heterocyclic ring to yield Tetrahydropamaquin. rsc.org Alternatively, catalytic hydrogenation using Raney nickel or platinum on charcoal has been explored, though with varying degrees of success. rsc.org
The synthesis of the 8-amino-6-methoxyquinoline starting material can be achieved through various classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer reactions, followed by nitration and reduction of the nitro group to the corresponding amine. ijpsjournal.comwikipedia.org A notable route involves the nitration of 6-methoxyquinoline (B18371) to yield a mixture of 5- and 8-nitro isomers, which are then separated. The 8-nitro derivative is subsequently reduced to 8-amino-6-methoxyquinoline. wikipedia.org
The naphthoate moiety is typically prepared through standard esterification or amidation procedures starting from a corresponding naphthoic acid. For instance, 1-naphthoic acid can be converted to its acid chloride, which then reacts with an appropriate alcohol or amine to form the desired ester or amide. orgsyn.orgacs.org Another approach involves the reaction of an organometallic reagent, such as an α-naphthylmagnesium bromide, with an electrophile like ethyl carbonate. orgsyn.org
The final step in the synthesis of this compound would involve the coupling of the Tetrahydropamaquin core with a selected naphthoic acid derivative. Given the secondary amine functionality in Tetrahydropamaquin, a likely coupling reaction would be the formation of an amide bond with a naphthoyl chloride or an activated naphthoic acid.
Optimization of Synthetic Reaction Conditions and Process Efficiency
Efforts to optimize the synthesis of the Tetrahydropamaquin core have focused on improving yields and simplifying procedures. For instance, a patented method for Pamaquin synthesis reports a two-step process starting from 8-amino-6-methoxyquinoline and 5-diethylamino-2-aminopentane, utilizing a Muldmeyer reaction followed by a Buchwald-Hartwig coupling, with reported yields of up to 57%. google.com
In the synthesis of the 8-aminoquinoline precursor, optimization of classical methods is an area of active research. For example, the Doebner-Miller reaction, which condenses aniline (B41778) with an aldehyde or ketone, has been a subject of study to improve its efficiency. ijpsjournal.com Similarly, the Friedländer synthesis, involving the condensation of an o-aminobenzaldehyde or o-aminophenone with a compound containing an active methylene (B1212753) group, has been refined over the years by exploring different catalysts and reaction conditions. ijpsjournal.com
The reduction of Pamaquin to Tetrahydropamaquin has also been subject to optimization. While the use of sodium in amyl alcohol provides a viable route, catalytic methods are often preferred for their milder conditions and improved safety profiles. rsc.org The choice of catalyst and reaction conditions, such as temperature and pressure, is crucial for achieving high yields and selectivity. rsc.org
For the naphthoate component, the efficiency of esterification can be enhanced through various techniques. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction between a naphthoic acid and an alcohol under mild conditions. nih.gov
Development of Novel and Sustainable Synthetic Methodologies
In line with the growing emphasis on environmentally friendly chemical processes, recent research has focused on developing more sustainable and efficient methods for the synthesis of quinoline and naphthoate derivatives.
Integration of Green Chemistry Principles in Naphthoate Synthesis
While much of the focus in green chemistry has been on the synthesis of the quinoline core, the principles are equally applicable to the preparation of the naphthoate moiety. Traditional esterification methods often involve the use of harsh dehydrating agents or high temperatures. Greener alternatives could include enzyme-catalyzed esterification, which proceeds under mild conditions and with high selectivity. The use of solid acid catalysts that can be easily recovered and reused also represents a more sustainable approach.
For the synthesis of the quinoline core of Tetrahydropamaquin, several green chemistry strategies have been explored. These include the use of microwave-assisted synthesis (MAS), which can significantly reduce reaction times and improve yields. ijpsjournal.combenthamdirect.com The use of environmentally benign solvents like ionic liquids and deep eutectic solvents (DESs) is another promising avenue. ijpsjournal.com These solvents can act as both the reaction medium and the catalyst, simplifying the process and reducing waste. ijpsjournal.comresearchgate.net One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contribute to a greener process by minimizing solvent usage and purification steps. rsc.org
Exploration of Catalytic and Asymmetric Synthesis Strategies
Catalytic methods are at the forefront of modern organic synthesis, offering high efficiency and selectivity. In the context of Tetrahydropamaquin synthesis, catalytic approaches are crucial for controlling the stereochemistry of the chiral center in the side chain.
The development of asymmetric synthetic routes to the key 5-diethylamino-2-aminopentane side chain or its synthetic equivalents is a critical area of research. This could involve the use of chiral catalysts or auxiliaries to induce stereoselectivity. While specific examples for the Tetrahydropamaquin side chain are not extensively documented in the provided results, general methods for the asymmetric synthesis of amines and related compounds are well-established and could be adapted.
For the quinoline core, catalytic methods such as the Povarov reaction, an aza-Diels-Alder reaction, offer a convergent and efficient route to substituted 8-aminoquinolines from simple starting materials. researchgate.netrsc.org
Rational Design and Chemical Synthesis of this compound Analogues and Derivatives
The rational design of analogues of Tetrahydropamaquin involves two primary areas of chemical modification: alterations to the core tetrahydroquinoline ring system and modifications of the amino side chain. A further modification, the formation of a naphthoate salt, represents a common strategy in medicinal chemistry to improve properties such as solubility, stability, or to enable specific delivery mechanisms. researchgate.netnih.gov The synthesis of these analogues often leverages established reactions like the Povarov reaction or the reduction of corresponding quinoline precursors. researchgate.netnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological activity. For tetrahydroquinoline derivatives, which are investigated for a range of biological activities including antimalarial and anticancer effects, SAR studies guide the synthesis of more potent and selective compounds. nih.govrsc.orgresearchgate.net
Systematic modifications typically focus on three areas:
Substitution on the Aromatic Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions of the benzene (B151609) portion of the tetrahydroquinoline ring can significantly impact activity. For instance, studies on tetrahydroquinoline analogues as EPAC inhibitors revealed that bromo-substitution on the phenyl ring plays a crucial role in potency. nih.govacs.org Specifically, a 5-bromo-substituted analogue was found to be approximately three times more potent than the unsubstituted version. acs.org
Modification of the Tetrahydro-pyridine Ring: Alterations to the hydrogenated ring, including substitutions at the nitrogen atom, are a key area of investigation. In one study, replacing an N-formyl group with an N-acetyl group on a tetrahydroquinoline core was explored to assess its role in biological activity. nih.govacs.org
Variation of the Side Chain: For 8-aminoquinolines like Pamaquine (B1678364) and its derivatives, the structure of the diaminoalkyl side chain is critical for both efficacy and toxicity. Modifications to this chain, such as altering its length or introducing bulky groups on the terminal amine, have been shown to affect antimalarial efficacy and circumvent metabolic dealkylation. nih.gov
Table 1: SAR Findings for Substituted Tetrahydroquinoline Derivatives
This table summarizes how different substituents on the tetrahydroquinoline scaffold influence biological activity, based on findings from various research studies.
| Scaffold/Compound Class | Modification Site | Substituent | Observed Impact on Activity | Reference |
| N-formyl-tetrahydroquinoline | Phenyl Ring (Position 5) | -Br | ~3-fold increase in potency as an EPAC inhibitor compared to the non-brominated analog. | acs.org |
| 2-arylquinolines vs. 2-methyl-THQs | Core Structure | Aromatic Quinoline vs. Saturated THQ | Aromatic quinoline derivatives displayed better anticancer activity profiles than their partially saturated tetrahydroquinoline (THQ) counterparts. | rsc.org |
| Morpholine-Substituted THQ | Benzamide Moiety | Two trifluoromethyl groups | Enhanced cytotoxic activity against several cancer cell lines. | mdpi.com |
| Morpholine-Substituted THQ | Benzamide Moiety | Two fluorine atoms | Moderate cytotoxic activity, less potent than trifluoromethyl derivatives. | mdpi.com |
| 8-Aminoquinolines | Quinoline Ring (Position 4) | -CH₃, -F | 4-Methyl-5-fluoro substitution on primaquine (B1584692) (a related 8-aminoquinoline) showed very high activity but also high toxicity. | who.int |
| 8-Aminoquinolines | Quinoline Ring (Position 5) | Phenylthio, anilino, or phenoxy groups | Introduction of these groups can reduce the toxicity of primaquine analogues. | who.int |
Note: The activities mentioned are specific to the biological targets investigated in the cited studies (e.g., EPAC inhibition, anticancer cytotoxicity, antimalarial activity) and are not directly transferable. The data is for illustrative purposes of SAR principles.
Combinatorial chemistry, often paired with high-throughput screening, is a powerful strategy for rapidly generating large, diverse libraries of compounds to accelerate drug discovery. bohrium.com This approach is particularly well-suited for exploring the SAR of scaffolds like quinoline and tetrahydroquinoline. Instead of synthesizing compounds one by one, parallel synthesis techniques are used to create many derivatives simultaneously. nih.gov
One effective method for generating such libraries is through multi-component reactions (MCRs), where three or more starting materials react in a single step to form a complex product. The Ugi four-component condensation (U-4CC), for example, has been successfully used to create a library of 4-aminoquinoline (B48711) analogues with antimalarial activity. bohrium.com This approach allows for significant structural diversity by simply varying the inputs (an amine, a ketone/aldehyde, a carboxylic acid, and an isocyanide).
The general workflow for applying combinatorial chemistry to discover analogues of a compound like Tetrahydropamaquin would involve:
Library Design: Based on existing SAR data, a diverse set of building blocks (e.g., various aldehydes, amines, and isocyanides for a Ugi reaction) is selected to explore different chemical spaces around the core tetrahydroquinoline scaffold. nih.govbohrium.com
Parallel Synthesis: The reactions are carried out in parallel, often on a small scale in microtiter plates, to produce a library containing hundreds or thousands of distinct, but related, compounds. nih.gov
High-Throughput Screening: The entire library is then screened for biological activity against a specific target (e.g., Plasmodium falciparum for antimalarial activity). bohrium.comscielo.br
Hit Identification and Optimization: Compounds that show promising activity ("hits") are identified. Follow-up studies then focus on synthesizing a smaller, more focused library around these hit structures to optimize potency and other pharmacological properties.
This methodology was employed to generate a library of 4-aminoquinolines, which were then screened against Plasmodium falciparum, demonstrating the utility of this approach in discovering novel antimalarial agents. nih.gov
Advanced Spectroscopic and Structural Elucidation of Tetrahydropamaquin Naphthoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Comprehensive 1D and 2D NMR Techniques for Complete Spectral Assignment
To achieve a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of Tetrahydropamaquin naphthoate, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized.
1D NMR: ¹H NMR would reveal the number of distinct proton environments and their integrations would suggest the relative number of protons in each environment. The chemical shifts would provide clues about the electronic environment of the protons, while the coupling patterns (e.g., doublets, triplets) would indicate the number of neighboring protons. ¹³C NMR, often acquired with proton decoupling, would show the number of unique carbon atoms.
2D NMR:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, helping to identify adjacent protons within the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule and connecting quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule.
A hypothetical data table for the ¹H and ¹³C NMR spectral assignments of the tetrahydropamaquin and naphthoate moieties is presented below based on typical chemical shifts for similar structures.
| Position (Tetrahydropamaquin Moiety) | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Position (Naphthoate Moiety) | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| 1 | 3.2 | 45.1 | 1' | - | 130.5 |
| 2 | 1.8 | 25.3 | 2' | 8.1 | 128.0 |
| 3 | 2.9 | 48.2 | 3' | 7.5 | 126.5 |
| 4 | 6.5 | 110.4 | 4' | 7.9 | 133.2 |
| 5 | - | 145.7 | 4a' | - | 127.8 |
| 6 | 7.2 | 121.9 | 5' | 7.6 | 125.1 |
| 7 | 6.8 | 115.6 | 6' | 7.4 | 129.3 |
| 8 | - | 135.2 | 7' | 7.5 | 126.8 |
| 8a | - | 128.9 | 8' | 8.0 | 131.4 |
| N-H | 4.5 | - | 8a' | - | 133.7 |
| OCH₃ | 3.8 | 55.8 | C=O | - | 168.2 |
Conformational Analysis and Dynamic NMR Studies
The flexibility of the tetrahydropyridine (B1245486) ring in the tetrahydropamaquin moiety could lead to different conformations. Dynamic NMR (DNMR) studies, involving recording NMR spectra at various temperatures, would be employed to study these conformational changes. By analyzing the changes in the line shapes of the NMR signals with temperature, it would be possible to determine the energy barriers for processes like ring inversion and the relative populations of different conformers. NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide through-space correlations that are crucial for determining the preferred conformation in solution.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Analysis of this compound
A hypothetical crystallographic data table is presented below.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1510 |
| Z | 4 |
Co-crystallization Studies for Molecular Interaction Insights
Co-crystallization involves crystallizing the target molecule with another molecule (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. nih.gov For this compound, co-crystallization studies could be performed with various pharmaceutically acceptable co-formers to investigate intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov Analyzing the crystal structures of these co-crystals would provide valuable insights into how the molecule interacts with other chemical species, which can be important for understanding its physical properties.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. nih.govnih.gov Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to generate the molecular ion.
Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the molecule. nih.gov In these experiments, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern would provide valuable structural information, for example, the cleavage of the ester bond would be an expected fragmentation pathway, yielding ions corresponding to the tetrahydropamaquin and naphthoate moieties. libretexts.orglibretexts.org
A hypothetical fragmentation data table is presented below.
| m/z (Mass-to-charge ratio) | Hypothetical Identity of Fragment |
| [M+H]⁺ | Protonated this compound |
| [M-C₁₁H₇O₂]⁺ | Tetrahydropamaquin fragment |
| [C₁₁H₈O₂]⁺ | Naphthoic acid fragment |
High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition
High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. Unlike standard mass spectrometry that provides a nominal mass, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm).
For a hypothetical analysis of this compound, the experimentally determined exact mass would be compared against a theoretical mass calculated from its chemical formula. A close match between the experimental and theoretical masses would confirm the elemental composition.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C34H39N3O3 |
| Theoretical Monoisotopic Mass | 537.3000 g/mol |
| Hypothetical Experimental Mass | 537.2995 g/mol |
| Mass Accuracy (ppm) | -0.93 ppm |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Mass Analyzer | Orbitrap |
Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of specific experimental data for this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In an MS/MS experiment, the intact molecule (precursor ion) is first isolated in the mass spectrometer. It is then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions (product ions) are then detected, providing a fragmentation pattern that acts as a "fingerprint" for the molecule.
By analyzing the mass differences between the precursor ion and the product ions, and between the product ions themselves, it is possible to piece together the structure of the original molecule and elucidate its fragmentation pathways. This information is invaluable for confirming the identity of a compound and for distinguishing it from isomers.
Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 538.3073 [M+H]+ | 383.2642 | 155.0431 | Loss of the naphthoate moiety |
| 538.3073 [M+H]+ | 155.0431 | 383.2642 | Naphthoic acid fragment |
| 383.2642 | 298.2219 | 85.0423 | Cleavage of the alkyl side chain |
Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of specific experimental data for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific wavenumbers that correspond to the vibrations of different functional groups.
Raman Spectroscopy involves scattering of monochromatic light (usually from a laser) by a molecule. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational frequencies of the molecule.
Together, IR and Raman spectroscopy provide complementary information. For example, polar functional groups tend to have strong IR absorptions, while non-polar groups often give rise to strong Raman signals.
Table 3: Hypothetical Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Technique |
| ~3300 | N-H Stretch | Secondary Amine | IR |
| ~3050 | C-H Stretch | Aromatic | IR, Raman |
| ~2950 | C-H Stretch | Aliphatic | IR, Raman |
| ~1720 | C=O Stretch | Ester (Naphthoate) | IR |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring | IR, Raman |
| ~1250 | C-O Stretch | Ester (Naphthoate) | IR |
Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of specific experimental data for this compound.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical spectroscopy techniques are essential for determining the three-dimensional arrangement of atoms (stereochemistry) in chiral molecules. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) that are characteristic of the stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration of a chiral center.
For this compound, which contains stereocenters, these techniques would be crucial for assigning the absolute configuration of each chiral center.
Table 4: Hypothetical Chiroptical Spectroscopy Data for a Stereoisomer of this compound
| Technique | Wavelength (nm) | Signal | Interpretation |
| Circular Dichroism (CD) | 230 | Positive Cotton Effect | Corresponds to the naphthoate chromophore |
| Circular Dichroism (CD) | 280 | Negative Cotton Effect | Corresponds to the tetrahydroquinoline chromophore |
| Optical Rotatory Dispersion (ORD) | 589 (Sodium D-line) | Positive Rotation | Indicates a specific enantiomeric form |
Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of specific experimental data for this compound.
Theoretical and Computational Chemistry of Tetrahydropamaquin Naphthoate
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic properties of Tetrahydropamaquin naphthoate. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the molecule's structure, reactivity, and spectroscopic characteristics from first principles.
DFT calculations can elucidate the electronic structure of this compound, providing information on molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For analogous 8-aminoquinoline (B160924) derivatives, DFT studies have been instrumental in understanding their electronic behavior. For instance, studies on primaquine (B1584692), a related 8-aminoquinoline, have shown that substituents on the quinoline (B57606) ring can significantly alter the ionization potential and electron distribution, which in turn affects its biological activity and potential for inducing methemoglobin formation.
The charge distribution across the this compound molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with other molecules, including biological receptors. In similar compounds, the nitrogen atoms of the quinoline ring and the oxygen atoms of the naphthoate group are expected to be regions of negative potential, while the hydrogen atoms attached to heteroatoms would exhibit positive potential.
Reactivity descriptors, such as Fukui functions, can be calculated to predict the most probable sites for nucleophilic, electrophilic, and radical attacks. This information is vital for understanding the metabolic pathways and potential chemical transformations of this compound in a biological system.
Table 1: Representative Predicted Electronic Properties of an 8-Aminoquinoline Moiety based on Analogous Compounds
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |
Note: These values are hypothetical and based on typical DFT calculation results for structurally similar 8-aminoquinoline derivatives.
Quantum chemical methods are also employed to predict and simulate the spectroscopic properties of molecules, which can aid in their experimental characterization. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). For quinoline derivatives, theoretical calculations have shown good correlation with experimental NMR data, assisting in the assignment of complex spectra.
Time-dependent DFT (TD-DFT) is a powerful tool for simulating the ultraviolet-visible (UV-Vis) absorption spectrum. These calculations can predict the electronic transitions responsible for the observed absorption bands, providing insights into the chromophores present in the this compound molecule. The π-π* transitions within the quinoline and naphthoate aromatic systems are expected to be the dominant features in its UV-Vis spectrum.
Table 2: Simulated Spectroscopic Data for a Model 8-Aminoquinoline Structure
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (aromatic protons) | 7.0 - 8.5 ppm |
| ¹³C NMR | Chemical Shift (aromatic carbons) | 110 - 150 ppm |
| UV-Vis | λmax (in ethanol) | ~350 nm |
Note: These are representative values and would vary based on the specific substitution pattern and conformation of this compound.
Molecular Dynamics Simulations for Conformational and Solvation Studies
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational landscape and interactions with its environment over time.
The choice of solvent model is crucial for accurate MD simulations. Explicit solvent models, where individual solvent molecules are included in the simulation box, provide a detailed picture of solute-solvent interactions, including the formation of hydrogen bonds and the structure of the solvation shell. Implicit solvent models, on the other hand, represent the solvent as a continuum with average properties, which is computationally less expensive and suitable for larger systems or longer simulation times.
For this compound, simulations in explicit water would reveal the hydration structure around the polar groups, such as the quinoline nitrogen and the carboxylate group of the naphthoate. Understanding these interactions is important for predicting solubility and membrane permeability. Studies on similar heterocyclic compounds have demonstrated the importance of specific water-mediated interactions in their biological activity.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological macromolecule, such as a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential drug targets and for lead optimization.
For this compound, which is related to antimalarial 8-aminoquinolines like pamaquine (B1678364) and primaquine, potential targets could include enzymes or proteins specific to the malaria parasite. Docking studies of primaquine and its analogs have been performed to understand their binding to potential targets and to design derivatives with improved efficacy and reduced toxicity.
A typical docking study involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity for different poses. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Target
| Parameter | Result | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Indicates a potentially strong and stable interaction |
| Key Interacting Residues | Asp121, Phe234, Tyr305 | Suggests specific amino acids involved in binding |
| Types of Interactions | Hydrogen bond with Asp121, π-π stacking with Phe234 | Elucidates the nature of the binding forces |
Note: This data is purely illustrative and would depend on the specific biological target being investigated.
By combining the insights from quantum chemical calculations, molecular dynamics simulations, and molecular docking, a comprehensive theoretical understanding of this compound can be achieved. This knowledge is crucial for guiding further experimental studies and for the rational design of new therapeutic agents.
Information regarding the theoretical and computational chemistry of this compound is not available in the public domain.
Extensive searches of scientific literature and chemical databases have yielded no specific information, research findings, or data related to the computational analysis of the compound "this compound."
Therefore, it is not possible to provide an article addressing the requested topics, which include:
Theoretical characterization of binding sites and interaction modes.
Ligand-protein interaction hotspot mapping.
Quantitative Structure-Activity Relationship (QSAR) modeling.
Reaction mechanism elucidation through computational analysis.
While computational studies exist for related antimalarial compounds such as pamaquine and its derivatives, this information does not directly apply to "this compound" and cannot be used to fulfill the specific requirements of the request. The generation of scientifically accurate content requires published research on the exact compound . Without such source material, any attempt to create the requested article would be speculative and lack the necessary factual basis.
Extensive Literature Search Reveals No Specific Data for this compound
A comprehensive review of publicly available scientific databases, research articles, and chemical repositories has found no specific in vitro or preclinical data for the compound "this compound" corresponding to the requested biochemical and molecular interaction studies.
Despite targeted searches for information on the enzyme kinetics, protein binding affinity, and cellular biochemistry of this compound, no studies detailing these aspects of the compound could be located. The user's request for a detailed article structured around specific biochemical investigations cannot be fulfilled due to the absence of primary research on this particular chemical entity in the scientific literature.
The searches included queries for:
Enzyme inhibition and activation studies.
Detailed kinetic and mechanistic investigations.
Allosteric modulation and cooperative binding phenomena.
Protein binding and ligand affinity investigations using methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Studies on cellular biochemistry and subcellular localization in non-human cell lines.
While general information exists for the parent compound, pamaquine, and the broader class of 8-aminoquinoline compounds to which it belongs, this information does not specifically address the naphthoate salt of its tetrahydropamaquin derivative. wikipedia.orgnih.govdrugbank.com Similarly, research is available on the biochemical interactions of other naphthoic acid derivatives, but these studies are unrelated to Tetrahydropamaquin. nih.govnih.gov
Commercial listings for "Pamaquine Naphthoate" were identified, but these sources explicitly state that analytical data is not collected for the compound, further confirming the lack of available research. sigmaaldrich.comsigmaaldrich.com
Consequently, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and content requirements, as no dedicated research on the biochemical and molecular interactions of this compound appears to have been published.
Biochemical and Molecular Interaction Studies in Vitro and Preclinical Models
Cellular Biochemistry and Subcellular Localization (Utilizing Non-Human Cell Lines)
Mechanisms of Intracellular Uptake, Distribution, and Accumulation
The precise mechanisms governing the intracellular uptake and distribution of tetrahydropamaquin naphthoate have not been specifically elucidated. However, studies on related antimalarial compounds provide a framework for its likely behavior. Antimalarials must cross several membranes to reach their parasitic targets within infected erythrocytes, including the host cell membrane and the parasitophorous vacuolar membrane. nih.gov
Computational analyses suggest that many antimalarials possess high intrinsic membrane permeability, allowing them to diffuse across lipid bilayers without the need for transporters. nih.gov It is plausible that pamaquine (B1678364), and by extension tetrahydropamaquin, follows this passive diffusion model. However, for some compounds, facilitated transport via channels or carriers is necessary. nih.gov In the context of malaria, broad permeability channels on the erythrocyte and vacuolar membranes can facilitate drug entry. nih.gov
Once inside the cell, distribution is key to efficacy. For the related 8-aminoquinoline (B160924) primaquine (B1584692), strategies to enhance its accumulation in the liver, the primary site of action against dormant malaria parasites (hypnozoites), have been explored. patsnap.com For instance, nanoformulations have been shown to increase the uptake of primaquine in liver cells, including hepatocytes and Kupffer cells. nih.gov This suggests that specific delivery systems could potentially modulate the intracellular and tissue-level distribution of compounds like tetrahydropamaquin.
Table 1: Postulated Mechanisms of Intracellular Uptake for 8-Aminoquinolines
| Mechanism | Description | Implication for Tetrahydropamaquin |
| Passive Diffusion | Movement across cell membranes driven by the concentration gradient, favored by high lipid solubility. | Highly probable primary mechanism of entry into host cells and parasites. |
| Facilitated Transport | Use of membrane channels or carrier proteins to enter cells. | Possible secondary mechanism, potentially utilizing parasite-induced channels on infected erythrocytes. nih.gov |
| Endocytosis | Engulfment of the drug by the cell membrane, particularly relevant for nanoparticle formulations. | Could be a relevant mechanism if specific delivery systems are employed. |
Perturbations of Specific Biochemical Pathways in Model Cellular Systems
The biochemical effects of pamaquine have been noted in relation to hemoglobin metabolism. nih.gov Like other 8-aminoquinolines, its mechanism is thought to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress within the parasite. patsnap.comdrugbank.comresearchgate.net This oxidative stress can damage vital cellular components, including membranes, proteins, and DNA, leading to parasite death. patsnap.comresearchgate.net
The naphthoate component of the compound is a derivative of naphthoquinone. Naphthoquinones are a class of compounds known to have various biological activities, including anticancer properties, often linked to their ability to generate ROS and cause DNA damage. doaj.orgconsensus.appresearchgate.net This suggests a potential for synergistic or additive effects on oxidative stress pathways.
In the context of malaria parasites, a key pathway affected by 8-aminoquinolines is mitochondrial function. Primaquine is believed to interfere with the mitochondrial electron transport chain of the parasite, disrupting its energy supply and leading to cell death. patsnap.comdrugbank.com It is highly probable that pamaquine acts through a similar mechanism.
Table 2: Potential Biochemical Pathway Perturbations by this compound
| Pathway/Process | Likely Effect | Underlying Mechanism |
| Redox Homeostasis | Increased Oxidative Stress | Generation of Reactive Oxygen Species (ROS) by the 8-aminoquinoline moiety. patsnap.comdrugbank.com |
| Mitochondrial Respiration | Inhibition of Electron Transport Chain | Disruption of parasite energy metabolism. patsnap.comdrugbank.com |
| DNA Integrity | DNA Damage | Potential binding to protozoal DNA and damage from oxidative stress. drugbank.comresearchgate.net |
| Hemoglobin Metabolism | Alteration of pathways | Observed effects of pamaquine on hemoglobin metabolism in human cells. nih.gov |
Molecular Mechanisms of Action in Non-Human Model Systems
Identification and Molecular Validation of Specific Biological Targets
The precise molecular targets of pamaquine and its derivatives are not fully elucidated. However, research on the closely related primaquine suggests that its antimalarial activity is not due to the parent compound but rather its metabolites. researchgate.net Primaquine is a prodrug that requires metabolic activation by host liver enzymes, specifically cytochrome P450 2D6 (CYP2D6), to form hydroxylated metabolites. patsnap.comresearchgate.netresearchgate.net
These active metabolites are thought to be the primary agents responsible for parasite killing. researchgate.net They can interfere with parasite mitochondrial function and generate ROS. patsnap.comdrugbank.com One hypothesis is that these metabolites disrupt the parasite's ability to process heme, a toxic byproduct of hemoglobin digestion. drugbank.com Another proposed target is the parasite's DNA, with metabolites potentially binding to and altering its properties. drugbank.com
Table 3: Putative Molecular Targets of 8-Aminoquinoline Metabolites
| Target | Proposed Action | Consequence for Parasite |
| Mitochondrial Electron Transport Chain | Interference with components | Impaired energy production and generation of ROS. patsnap.comdrugbank.com |
| Protozoal DNA | Binding and alteration of properties | Inhibition of replication and transcription. drugbank.com |
| Heme Polymerization Pathway | Inhibition | Accumulation of toxic heme. drugbank.com |
Elucidation of Molecular Resistance Mechanisms at a Biochemical and Genetic Level
Resistance to antimalarial drugs is a significant challenge. For 8-aminoquinolines, the mechanisms of resistance are not as well-defined as for other drug classes like chloroquine (B1663885). oup.com However, several general mechanisms of drug resistance in malaria parasites have been identified that could be relevant. These include:
Altered Drug Transport: Mutations in transporter proteins, such as the P. falciparum chloroquine resistance transporter (PfCRT) and multidrug resistance protein 1 (PfMDR1), can lead to reduced drug accumulation within the parasite. oup.comnih.gov While primarily associated with chloroquine resistance, these transporters can influence susceptibility to other drugs.
Target Modification: Point mutations in the gene encoding the drug's target protein can reduce binding affinity, thereby diminishing the drug's efficacy. oup.com
Increased Drug Efflux: Overexpression of efflux pumps can actively remove the drug from the parasite, preventing it from reaching its target. nih.gov
Metabolic Alterations: Changes in parasite metabolic pathways could potentially bypass the drug's effects or enhance its detoxification.
For Plasmodium vivax, the primary target of 8-aminoquinolines due to its dormant liver stages, studying resistance is particularly challenging due to the lack of a continuous in vitro culture system. nih.gov However, population genetic studies have identified genes, such as the P. vivax multidrug resistance protein 1 (pvmrp1), that are under selection and may play a role in drug resistance. nih.gov
In Vitro Metabolic Studies and Metabolite Identification (Using Non-Human Biological Systems)
Investigation of Metabolic Stability in Microsomal and Hepatocyte Preparations
Metabolic stability is a critical parameter in drug development, determining a compound's half-life and bioavailability. nih.govnuvisan.com In vitro systems, such as liver microsomes and hepatocytes, are standard models for these assessments. springernature.comutsouthwestern.edu Microsomes contain phase I metabolizing enzymes like cytochrome P450s, while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of metabolic processes. utsouthwestern.eduthermofisher.comnih.gov
The stability of a compound like tetrahydropamaquin would be assessed by incubating it with microsomal or hepatocyte preparations from various species (e.g., mouse, rat, human) and measuring the rate of its disappearance over time. nuvisan.comresearchgate.net This data allows for the calculation of key pharmacokinetic parameters like intrinsic clearance (CLint). nih.govthermofisher.com A compound with high metabolic stability will be cleared more slowly, potentially leading to a longer duration of action in vivo. nih.gov
Table 4: Standard In Vitro Systems for Metabolic Stability Assessment
| System | Key Features | Information Gained |
| Liver Microsomes | Contains Phase I (e.g., CYP450) enzymes. utsouthwestern.edu | Assessment of oxidative and reductive metabolism; prediction of Phase I-mediated clearance. |
| Hepatocytes | Contains both Phase I and Phase II enzymes. thermofisher.com | More comprehensive view of metabolism, including conjugation reactions; considered the "gold standard" for in vitro metabolism studies. utsouthwestern.edu |
| S9 Fraction | Contains both microsomal and cytosolic enzymes. utsouthwestern.edu | Evaluation of a broader range of Phase I and Phase II metabolic reactions. |
Isolation and Structural Identification of Biotransformation Products
Following an extensive review of published scientific literature, no specific studies detailing the in vitro or preclinical isolation and structural identification of biotransformation products for the compound “this compound” were found. Research on the metabolism of this specific chemical entity, including the characterization of its metabolites, does not appear to be available in the public domain.
While metabolic studies have been conducted on related 8-aminoquinoline compounds, such as pamaquine and the more extensively studied primaquine, these findings cannot be directly extrapolated to this compound without specific experimental validation. The general metabolic pathways identified for the 8-aminoquinoline class of compounds typically involve oxidative processes. For instance, studies on the antimalarial agent primaquine show that biotransformation occurs via several routes including oxidative deamination to form carboxyprimaquine, as well as cytochrome P450-mediated hydroxylation of the quinoline (B57606) ring, followed by conjugation. nih.govnih.govcore.ac.uknih.gov The isolation of these metabolites from biological matrices in preclinical models often involves techniques such as solvent extraction and various forms of chromatography, including High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Structural elucidation is then typically achieved using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
However, without dedicated research on this compound, it is not possible to provide detailed research findings or data tables on its specific biotransformation products, as requested. The isolation procedures and the precise chemical structures of any potential metabolites remain uncharacterized in the available scientific literature.
Advanced Analytical Methodologies for Research on Tetrahydropamaquin Naphthoate
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatography is a fundamental analytical technique for separating and quantifying the components of a mixture. amazonaws.com For pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) offer distinct advantages depending on the analyte's properties.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone of pharmaceutical analysis, widely used for the separation, quantification, and purity assessment of drug substances. asianjpr.comwjpmr.com A typical method development for Tetrahydropamaquin naphthoate would involve a systematic approach to optimize separation conditions and would be followed by rigorous validation according to International Council for Harmonisation (ICH) guidelines. amazonaws.comimpactfactor.org
Method development begins with selecting the appropriate chromatographic mode, column, and detector. pharmtech.com Given the likely structure of this compound, a reversed-phase HPLC (RP-HPLC) method would be the primary choice. The process involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with an aqueous buffer), flow rate, and column temperature to achieve efficient separation from any impurities or degradation products. researchgate.net A photodiode array (PDA) detector is often employed to assess peak purity and select the optimal detection wavelength. asianjpr.com
Once developed, the method must be validated to ensure it is suitable for its intended purpose. wjpmr.comresearcher.life Validation encompasses several key parameters: researchgate.netnih.govms-editions.cl
Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov
Linearity: Demonstrating a proportional relationship between the detector response and the analyte concentration over a specified range.
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Instrument | HPLC with PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 2: Example Validation Summary for a Hypothetical HPLC Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (Range) | 5-100 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | 0.85% |
| Intermediate Precision: ≤ 2.0% | 1.15% | |
| Robustness | % RSD ≤ 2.0% for all variations | Passed |
Gas Chromatography (GC) for Volatile Components or Derivatized Forms
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Its application in pharmaceutical analysis is often for the detection of residual solvents or volatile impurities. For non-volatile compounds like this compound, GC analysis is possible only after a chemical modification process called derivatization. researchgate.net
Derivatization chemically alters the analyte to increase its volatility and thermal stability. gcms.cz For a compound containing functional groups with active hydrogens (such as amines or phenols), silylation is a common derivatization technique. jfda-online.com This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces the compound's polarity and allows it to be analyzed by GC. jfda-online.com
Table 3: Hypothetical GC Method Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 80 °C for 30 minutes |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min) |
| Detector Temperature | 310 °C |
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. nih.govnih.gov It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. nih.gov For ionizable pharmaceutical compounds, CE provides an alternative and often orthogonal separation mechanism to HPLC. nih.gov
The primary mode, Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-size ratio. Method development for this compound would involve optimizing the background electrolyte (BGE), including its pH, concentration, and the addition of organic modifiers. researchgate.net The pH of the BGE is a critical parameter as it determines the charge state of the analyte and the electroosmotic flow (EOF), both of which significantly impact migration time and selectivity. nih.gov
Table 4: Illustrative CZE Method Development Parameters for this compound
| Parameter | Condition |
| Instrument | Capillary Electrophoresis System with DAD Detector |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length (50 cm effective) |
| Background Electrolyte | 50 mM Sodium Phosphate Buffer (pH adjusted between 2.5 and 7.0) |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 seconds) |
| Detection | 280 nm |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques combine the separation power of chromatography with the detection specificity of spectroscopy, most notably mass spectrometry (MS). These methods are indispensable for structural elucidation and trace-level analysis in complex samples. ajpaonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that couples the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. researchgate.net It is the premier tool for identifying metabolites, degradation products, and impurities, even at very low concentrations within complex biological or environmental matrices. researchgate.netnih.gov
For this compound, an LC-MS method would allow for the determination of its molecular weight and provide structural information through fragmentation analysis (MS/MS or MS^n). nih.gov In a typical workflow, the compound and its related substances are first separated on an LC column. The eluent is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). By selecting a specific precursor ion and subjecting it to fragmentation, a characteristic product ion spectrum is generated, which can be used to elucidate the molecule's structure. windows.net
Table 5: Example LC-MS Data for Hypothetical Structural Elucidation
| Compound | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) |
| This compound | 8.2 | 455.25 | 299.18, 157.07 |
| Hypothetical Hydroxylated Metabolite | 6.5 | 471.25 | 315.18, 157.07 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection power of MS, making it the gold standard for the identification of volatile and semi-volatile organic compounds. nih.govmdpi.com In pharmaceutical analysis, GC-MS is invaluable for identifying and quantifying residual solvents, trace impurities, or confirming the identity of derivatized analytes. thermofisher.comuark.edu
An analytical workflow for this compound might use GC-MS to screen for volatile organic compounds (VOCs) that could be present as impurities from the manufacturing process. thermofisher.comnih.gov After separation on the GC column, the compounds enter the mass spectrometer, are ionized (typically by electron ionization, EI), and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared against spectral libraries for positive identification. thermofisher.com
Table 6: Illustrative GC-MS Analysis of Potential Volatile Impurities
| Potential Impurity | Retention Time (min) | Key Diagnostic Ions (m/z) | Identification Method |
| Toluene | 4.5 | 91, 92, 65 | Library Match (NIST) |
| Isopropanol | 2.1 | 45, 43, 27 | Library Match (NIST) |
| Dichloromethane | 2.8 | 84, 49, 86 | Library Match (NIST) |
Liquid Chromatography-NMR (LC-NMR) for Online Structural Characterization
The unambiguous identification of metabolites and impurities of quinoline-based compounds in complex mixtures is a significant analytical challenge. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy emerges as a powerful solution by directly coupling the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure-elucidating power of NMR spectroscopy. mdpi.comscilit.com This hyphenated technique allows for the acquisition of detailed structural information of analytes in a mixture without the need for prior isolation, which is particularly advantageous for identifying labile or minor components. mdpi.com
The LC-NMR system funnels the eluent from the HPLC column into a specialized NMR flow-probe. mdpi.com Analysis can be performed in several modes:
On-flow mode: NMR spectra are recorded continuously as the chromatogram elutes. This mode is suitable for a rapid overview of the components but provides lower sensitivity.
Stop-flow mode: The chromatographic flow is halted when a peak of interest reaches the NMR flow-cell, allowing for extended acquisition times and the performance of more complex 2D NMR experiments (like COSY, HSQC) to gain comprehensive structural data. mdpi.com
Loop-storage mode: Multiple chromatographic peaks are sequentially stored in sample loops, allowing for automated, unattended NMR analysis after the separation is complete. mdpi.com
For a compound like this compound, LC-NMR is invaluable for characterizing its metabolic profile in biological fluids. The separation of the parent drug from its metabolites can be achieved using chiral columns, such as Chiralcel OD, with a mobile phase gradient, a technique demonstrated for the related compound primaquine (B1584692). nih.gov Following separation, stop-flow NMR analysis can provide detailed proton and carbon NMR data, enabling the precise identification of structural modifications, such as hydroxylation or demethylation, which are common metabolic pathways for 8-aminoquinolines. nih.gov The primary challenge in LC-NMR is sensitivity; however, the use of cryogenic probes and microprobes can significantly enhance signal detection, making it a robust tool for pharmaceutical research. mdpi.com
Spectrophotometric and Fluorometric Quantification Methods
Spectrophotometric and fluorometric methods offer simple, rapid, and cost-effective alternatives for the quantification of this compound, especially in quality control of pharmaceutical formulations. These techniques are typically based on derivatization reactions that produce a colored or fluorescent product.
Spectrophotometric Methods These methods rely on the formation of a chromogen following a chemical reaction. For 8-aminoquinolines like primaquine, several derivatization reagents have been successfully employed. One such method involves the reaction with 1,2-naphthoquinone-4-sulfonate (NQS) in an alkaline medium (pH 10) to form a brown-colored adduct with a maximum absorbance (λmax) at 485 nm. austinpublishinggroup.com Another approach uses 1,10-phenanthroline (B135089) in the presence of an oxidizing agent to produce a distinct orange-colored chromogen measured at 520 nm. wisdomlib.org
Ion-pair extraction is another common strategy. In this technique, a basic drug like a quinoline (B57606) derivative is reacted with an acidic dye, such as Bromocresol Purple (BCP), to form an ion-pair complex. jfda-online.com This complex is then extracted into an organic solvent (e.g., chloroform) and quantified. For chloroquine (B1663885), a related 4-aminoquinoline (B48711), this method yields a yellow complex with a λmax of 420 nm. jfda-online.com The optimal conditions, including pH and reagent concentration, must be carefully studied to ensure quantitative and reproducible results. jfda-online.com
Fluorometric Methods Fluorometry provides higher sensitivity and selectivity compared to spectrophotometry. For aminoquinoline antimalarials, a method based on the interaction with eosin (B541160) in dichloroethane has been developed. This reaction produces a highly fluorescent complex, allowing for quantification at very low concentrations (sub-μg/mL levels). epa.gov The experimental parameters, including solvent and reagent concentration, are optimized to maximize the fluorescence intensity. epa.gov The native fluorescence of the quinoline moiety can also be exploited. Quinine, for instance, is determined fluorometrically by adjusting the sample to an acidic pH with nitric acid and measuring the emission at 460 nm after excitation at 360 nm. mdpi.com
| Method Type | Analyte | Reagent/Principle | λmax (nm) | Linear Range (µg/mL) | Source |
|---|---|---|---|---|---|
| Spectrophotometry | Primaquine | 1,2-Naphthoquinone-4-sulfonate (NQS) | 485 | 10-60 | austinpublishinggroup.com |
| Spectrophotometry | Primaquine | 1,10-Phenanthroline | 520 | N/A | wisdomlib.org |
| Spectrophotometry | Chloroquine | Bromocresol Purple (BCP) Ion-Pair | 420 | N/A | jfda-online.com |
| Spectrophotometry | Amodiaquine | Sodium nitrite (B80452) + β-naphthol | 505 | 4-60 | researchgate.net |
| Fluorometry | Primaquine | Eosin Complex | N/A | 0.1-5 | epa.gov |
| Fluorometry | Quinine | Native Fluorescence (acidic pH) | Ex: 360 / Em: 460 | 2-10 | mdpi.com |
Electroanalytical Methods (e.g., Voltammetry) for Redox Behavior Characterization
Electroanalytical methods, particularly voltammetry, are powerful tools for investigating the redox behavior of electroactive compounds like this compound. The 8-aminoquinoline (B160924) core is susceptible to oxidation, and understanding these processes is crucial as the redox activity of its metabolites is linked to both its therapeutic action and potential toxicity. asm.orgscielo.br
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly used. chemrxiv.orgresearchgate.netresearchgate.net Studies on 8-aminoquinoline and its analog primaquine reveal that the oxidation pathway is highly dependent on the pH of the solution. chemrxiv.orgresearchgate.net At low concentrations, primaquine undergoes a one-step, irreversible oxidation involving two electrons, with the neutral form of the compound being more easily oxidized. researchgate.net
The use of modified electrodes, such as glassy carbon electrodes modified with electropolymerized films, can enhance the voltammetric response and improve sensitivity for detecting quinoline compounds. bilkent.edu.tr By studying the peak potentials and currents under various conditions (e.g., pH, scan rate), researchers can elucidate the mechanism of electron transfer, determine the number of electrons involved, and study the stability of the generated oxidized species. chemrxiv.orgelectrochemsci.org This information is vital for understanding how the compound might behave in a biological system, where enzymatic oxidations can occur. charge-transfer.pl For instance, research suggests that the redox cycling of hydroxylated primaquine metabolites is a key source of reactive oxygen species. nih.gov
| Compound | Voltammetric Technique(s) | Working Electrode | Key Findings | Source |
|---|---|---|---|---|
| 8-Aminoquinoline | Cyclic Voltammetry, Pulse Voltammetry | Glassy Carbon | Oxidation pathway is strongly pH-dependent; reduction occurs via a single pathway. | chemrxiv.orgresearchgate.netcharge-transfer.pl |
| Primaquine | Cyclic Voltammetry | Glassy Carbon | Undergoes a one-step, two-electron irreversible oxidation. The neutral form is more easily oxidized. | researchgate.net |
| 8-Hydroxyquinoline | Square Wave Voltammetry | Modified Glassy Carbon | Enhanced peak current and sharper peaks on modified electrode; optimum pH 2.0 for determination. | bilkent.edu.tr |
| 8-Hydroxyquinoline | Differential Pulse Voltammetry | Glassy Carbon Paste | Two-electron irreversible oxidation process, controlled by diffusion. Limit of detection of 5.2 x 10⁻⁸ mol/L. | electrochemsci.org |
Development of Advanced Sample Preparation Strategies for Diverse Research Matrices
The accurate quantification of this compound in complex biological matrices like plasma, whole blood, or urine requires an effective sample preparation strategy to remove interferences and concentrate the analyte. nih.govresearchgate.net The choice of method depends on the analyte's physicochemical properties, the nature of the matrix, and the required sensitivity. nih.gov
Protein Precipitation (PPT) This is one of the simplest methods, involving the addition of an organic solvent, typically acetonitrile, to a plasma or urine sample to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte can be directly injected into an LC system or further processed. This method was successfully used for the analysis of primaquine and its metabolite in human plasma and urine, offering a rapid and straightforward approach. nih.gov
Liquid-Liquid Extraction (LLE) LLE involves partitioning the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is critical and is based on the polarity and solubility of the drug. While effective, LLE can be time-consuming and use significant volumes of organic solvents. researchgate.net
Solid-Phase Extraction (SPE) SPE has become the most common sample preparation technique due to its high recovery, selectivity, and potential for automation. nih.govresearchgate.net The method involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For antimalarial drugs, various SPE sorbents are used, including reversed-phase materials like C18 and polymeric sorbents like Oasis HLB™. researchgate.netnih.gov These methods have demonstrated high and reproducible recovery rates for various antimalarials from plasma. researchgate.netnih.gov
| Method | Analyte(s) | Matrix | Key Parameters/Sorbent | Average Recovery (%) | Source |
|---|---|---|---|---|---|
| Protein Precipitation | Primaquine & 5,6-orthoquinone primaquine | Plasma | Acetonitrile | 78-98 | nih.gov |
| Solid-Phase Extraction | Pyronaridine | Plasma | C18 Sorbent | 95.2 | researchgate.net |
| Solid-Phase Extraction | Artemisinin | Plasma | Oasis HLB™ µ-elution plate | N/A (Method validated) | nih.gov |
| Solid-Phase Extraction | Piperaquine, Mefloquine | Plasma | MCX 96-well plate | 99.8-104.6 (Accuracy) | researchgate.net |
Future Directions and Emerging Research Frontiers for Tetrahydropamaquin Naphthoate
Exploration of Next-Generation Synthetic Methodologies and Automation
The synthesis of Tetrahydropamaquin Naphthoate and its analogs can be significantly advanced by adopting next-generation synthetic methodologies. Traditional synthetic routes can be lengthy and inefficient. oxfordglobal.com Modern approaches, such as automated flow chemistry, offer the potential for more rapid, efficient, and reproducible synthesis. researchgate.net This technology allows for the continuous production of pharmaceutical compounds, which can accelerate the creation of libraries of related molecules for screening. oxfordglobal.comresearchgate.net
Automated synthesis platforms can streamline the production of complex molecules, reducing manual intervention and the potential for human error. oxfordglobal.com By integrating real-time process monitoring and feedback loops, these systems can optimize reaction conditions to maximize yield and purity. magritek.com The application of such automated processes to the synthesis of this compound derivatives would enable the rapid generation of diverse chemical entities for structure-activity relationship (SAR) studies.
Table 1: Comparison of Traditional vs. Next-Generation Synthesis
| Feature | Traditional Synthesis | Next-Generation Synthesis (e.g., Flow Chemistry) |
| Process Type | Batch | Continuous |
| Reaction Time | Hours to days | Minutes to hours |
| Reproducibility | Variable | High |
| Scalability | Challenging | Straightforward |
| Manual Intervention | High | Low |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and property prediction of novel compounds. nih.govnih.govbenthamscience.com These computational tools can be applied to this compound to accelerate the identification of new and improved analogs. nih.govnih.gov By analyzing large datasets of chemical structures and their biological activities, ML models can predict the efficacy and potential off-target effects of novel derivatives. researchgate.netnih.gov
Table 2: Applications of AI/ML in this compound Research
| Application | Description | Potential Impact |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Faster identification of lead compounds. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity. | Guided optimization of lead compounds. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of compounds with poor pharmacokinetic profiles. |
| De Novo Design | Generation of novel molecular structures with desired properties. | Discovery of novel chemical scaffolds. |
Identification and Validation of Novel Biochemical Targets and Pathways for Chemical Intervention
A critical area of future research for this compound is the identification and validation of its biochemical targets. Understanding the mechanism of action is crucial for optimizing its therapeutic effects and minimizing potential side effects. Techniques such as chemoproteomics and thermal shift assays can be employed to identify the protein targets of this compound within the parasite or host cell.
Furthermore, exploring novel biochemical pathways for intervention is essential, particularly in the context of drug resistance. Research could focus on targeting unique metabolic pathways in pathogens that are not present in the human host. The synthesis of analogs of existing antimalarial drugs, such as primaquine (B1584692) and amodiaquine, has been a strategy to overcome resistance and improve activity. nih.govnih.gov A similar approach could be applied to this compound to explore its potential against resistant strains.
Development of Innovative Bioanalytical Tools for Molecular-Level Research
Advances in bioanalytical tools are crucial for studying the molecular interactions of this compound. High-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM) and super-resolution microscopy, can provide unprecedented views of how the compound interacts with its target molecules within the cellular environment.
Furthermore, the development of specific molecular probes and biosensors based on the this compound scaffold could enable real-time monitoring of its distribution and target engagement in living cells. These tools would provide invaluable insights into the compound's pharmacodynamics and mechanism of action at a molecular level.
Synergistic Research Strategies Combining Advanced Experimental and Computational Approaches
The future of drug discovery lies in the synergistic integration of experimental and computational methods. rsc.org For this compound, a combined approach would involve using computational models to predict promising analogs, which are then synthesized and tested experimentally. The experimental data would then be used to refine and improve the computational models in an iterative cycle of design, synthesis, and testing.
This synergistic strategy can significantly accelerate the drug discovery pipeline, leading to the more rapid identification of potent and selective drug candidates. rsc.org The collaboration between computational chemists, synthetic chemists, and biologists will be paramount to the successful development of this compound as a potential therapeutic agent.
Q & A
Basic: What methodologies are recommended for synthesizing alkyl 1-naphthoate derivatives with high yield and selectivity?
Answer: A one-pot synthesis method using cyclic β-dicarbonyls (e.g., dimedone, 4-hydroxycoumarin) and acenaphthoquinone in alcoholic solvents under reflux is highly efficient. The process involves sequential addition/oxidation steps, with alcohols acting as both solvents and nucleophiles. Characterization via H-NMR, C-NMR, and IR spectroscopy ensures structural validation. For example, yields exceeding 80% are achieved using benzylic or aliphatic alcohols, with purity confirmed by melting point analysis .
Basic: What analytical techniques are critical for verifying the purity and structural identity of naphthoate derivatives?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., aromatic proton shifts in H-NMR) and Infrared (IR) spectroscopy (to confirm ester carbonyl stretches) are essential. Single-crystal X-ray diffraction provides definitive structural proof, as demonstrated in studies of quinoline-bearing naphthoates. High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .
Advanced: How do structural isomerism and substituent positioning (e.g., 1-naphthoate vs. 2-naphthoate) influence self-association behavior?
Answer: Isomer-specific self-association can be quantified via concentration-dependent H NMR chemical shift monitoring. For instance, 2-naphthoate exhibits stronger π-π stacking (Δδ ≈ -0.15 ppm) compared to 1-naphthoate (Δδ ≈ -0.04 ppm), attributed to carboxylate group orientation. Equilibrium constants derived from isodesmic models reveal a two-fold difference in self-association strength between isomers .
Advanced: What methodological challenges arise when determining equilibrium constants for weakly self-associating naphthoates, and how can they be mitigated?
Answer: Shallow chemical shift changes (e.g., -0.02 to -0.06 ppm) in fluorine-substituted naphthoates limit the precision of equilibrium constant () calculations. To address this, use Monte Carlo error estimation to quantify parameter uncertainty and validate models against multiple resonance regions. Redundant data collection across varying concentrations improves reliability .
Advanced: How can researchers resolve contradictions in data when substituents like fluorine alter self-association trends?
Answer: Contradictions (e.g., fluorine increasing in 4F1NA but not 6F2NA) require rigorous error analysis and replication under controlled conditions. Cross-validate findings using alternative techniques like UV-Vis spectroscopy or isothermal titration calorimetry (ITC). Transparent reporting of raw data and fitting parameters, as emphasized in research integrity guidelines, ensures reproducibility .
Basic: What solvent systems optimize solubility and stability for naphthoate compounds in aqueous studies?
Answer: Sodium naphthoate salts, prepared by adding sodium deuteroxide to stock solutions, enhance aqueous solubility. Alcohols (e.g., methanol, ethanol) are optimal for synthesis, while deuterated solvents (e.g., DO, CDCl) are preferred for NMR studies to avoid signal interference .
Advanced: How should experiments be designed to compare substituent effects (e.g., fluorine, methyl groups) on naphthoate properties?
Answer: Use a modular synthesis approach to generate derivatives with systematic substituent variations. Monitor physicochemical properties (e.g., chemical shifts, solubility) across a concentration gradient. Pair experimental data with computational modeling (e.g., DFT for π-π interaction energy) to decouple electronic and steric effects .
Basic: What protocols ensure reproducibility in naphthoate synthesis and characterization?
Answer: Document reagent stoichiometry, reaction times, and purification steps meticulously. For example, specify sodium metal (0.3 mmol) and alcohol (3 mL) ratios in synthesis. Include supplementary materials with raw NMR spectra and crystallographic data files, adhering to journal guidelines for experimental transparency .
Advanced: What statistical methods are appropriate for validating self-association models in NMR studies?
Answer: Implement nonlinear regression fitting of chemical shift data to isodesmic or cooperative association models. Use Monte Carlo simulations to estimate confidence intervals for . Compare goodness-of-fit metrics (e.g., reduced χ) across models to identify the most plausible mechanism .
Basic: What are best practices for documenting experimental conditions in naphthoate research?
Answer: Report detailed chemical information: manufacturer, purity, batch numbers, and storage conditions (e.g., anhydrous NaSO for drying). Specify instrumentation parameters (e.g., Bruker DRX-400 MHz NMR settings). Use standardized templates for supplementary data to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
